Scientific Field: Organic Chemistry
Application Summary: 1,1,3-Triphenylpropargyl alcohol is used as a reagent in the chemical synthesis of polysubstituted 4H-thiopyrans from β-oxodithioesters.
1,1,3-Triphenylpropargyl alcohol is an organic compound with the molecular formula C₁₈H₁₆O. It features a propargyl alcohol structure, characterized by a terminal alkyne group attached to a hydroxyl group and three phenyl groups. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
Several methods exist for synthesizing 1,1,3-triphenylpropargyl alcohol:
1,1,3-Triphenylpropargyl alcohol has several applications:
Several compounds share structural similarities with 1,1,3-triphenylpropargyl alcohol. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Phenyl-2-propyn-1-ol | C₉H₈O | Contains one phenyl group; less sterically hindered. |
2-(4-Methylphenyl)-2-propyn-1-ol | C₁₀H₁₂O | Similar structure but with a methyl substituent; altered reactivity. |
3-(4-Nitrophenyl)-prop-2-yne-1-ol | C₁₉H₁₅N₃O₂ | Contains a nitro group; potential for different biological activity. |
1,3-Diphenylpropynol | C₂₁H₁₈O | Similar in structure but lacks one phenyl group; different reactivity profile. |
The presence of three phenyl groups in 1,1,3-triphenylpropargyl alcohol enhances its steric hindrance and electronic properties compared to other similar compounds. This unique arrangement contributes to its distinctive reactivity patterns and potential applications in organic synthesis and medicinal chemistry.
Irritant